molecular formula C6H12O B7770935 1-Butenyl ethyl ether CAS No. 1528-20-7

1-Butenyl ethyl ether

Cat. No.: B7770935
CAS No.: 1528-20-7
M. Wt: 100.16 g/mol
InChI Key: AQTYNINXYJFSHD-AATRIKPKSA-N
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Description

1-Butenyl ethyl ether: 1-ethoxy-1-butene , is an unsaturated ether with the molecular formula C6H12O . It is a colorless liquid with a characteristic ether-like odor. This compound is known for its reactivity due to the presence of both an ether functional group and a double bond, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butenyl ethyl ether can be synthesized through the reaction of butyraldehyde diethyl acetal with an acid catalyst. The reaction involves the elimination of ethanol to form the desired ether .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of butyraldehyde diethyl acetal as a starting material. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Butenyl ethyl ether undergoes various types of chemical reactions, including:

    Oxidation: The double bond in this compound can be oxidized to form epoxides or other oxygenated products.

    Reduction: The double bond can be reduced to form saturated ethers.

    Substitution: The ether group can participate in substitution reactions, where the ethoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Catalytic hydrogenation using is a typical method for reducing the double bond.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as or .

Major Products Formed:

    Epoxides: from oxidation.

    Saturated ethers: from reduction.

    Substituted ethers: from substitution reactions.

Scientific Research Applications

1-Butenyl ethyl ether has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-butenyl ethyl ether involves its reactivity due to the presence of the double bond and the ether group. The double bond can participate in electrophilic addition reactions , while the ether group can undergo nucleophilic substitution . These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of different products .

Comparison with Similar Compounds

  • 1-Butenyl methyl ether
  • 1-Butenyl propyl ether
  • 1-Butenyl isopropyl ether

Comparison: 1-Butenyl ethyl ether is unique due to its specific combination of the ethoxy group and the butenyl group. This combination imparts distinct reactivity and properties compared to other similar compounds. For instance, the ethoxy group provides a different steric and electronic environment compared to the methyl or propyl groups, affecting the compound’s reactivity and applications .

Properties

IUPAC Name

(E)-1-ethoxybut-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-5-6-7-4-2/h5-6H,3-4H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTYNINXYJFSHD-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=COCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501022517
Record name (1E)-1-ethoxybut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4884-01-9, 1528-20-7, 929-05-5
Record name cis-1-Butenyl ethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1E)-1-ethoxybut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501022517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butenyl ethyl ether, mixture of cis and trans
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-ethoxybut-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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